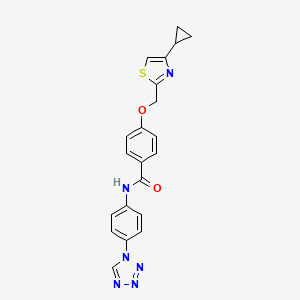

N-(4-(1H-tetrazol-1-yl)phenyl)-4-((4-cyclopropylthiazol-2-yl)methoxy)benzamide

Description

N-(4-(1H-tetrazol-1-yl)phenyl)-4-((4-cyclopropylthiazol-2-yl)methoxy)benzamide is a synthetic small molecule characterized by two heterocyclic motifs: a tetrazole ring and a thiazole moiety substituted with a cyclopropyl group. The tetrazole group, a nitrogen-rich aromatic system, is commonly utilized in medicinal chemistry due to its bioisosteric resemblance to carboxylic acids, enhancing metabolic stability and bioavailability . The thiazole ring, a five-membered heterocycle with sulfur and nitrogen atoms, contributes to ligand-receptor interactions, particularly in kinase inhibitors and antimicrobial agents.

Properties

IUPAC Name |

4-[(4-cyclopropyl-1,3-thiazol-2-yl)methoxy]-N-[4-(tetrazol-1-yl)phenyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N6O2S/c28-21(23-16-5-7-17(8-6-16)27-13-22-25-26-27)15-3-9-18(10-4-15)29-11-20-24-19(12-30-20)14-1-2-14/h3-10,12-14H,1-2,11H2,(H,23,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHEHRNGAJIKYIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CSC(=N2)COC3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)N5C=NN=N5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Thiazoles

are important heterocyclic compounds that have been found in many bioactive molecules. They have been reported to have various biological activities such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant.

Tetrazoles

, on the other hand, are a class of synthetic organic compounds that are known for their energetic properties and use in pharmaceuticals. They have been used in the development of various drugs due to their broad range of chemical and biological properties.

Biological Activity

N-(4-(1H-tetrazol-1-yl)phenyl)-4-((4-cyclopropylthiazol-2-yl)methoxy)benzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including relevant case studies, research findings, and data tables.

Chemical Structure and Properties

The compound can be characterized by its complex structure, which includes a tetrazole moiety and a thiazole group. The presence of these functional groups is often associated with enhanced biological activity. The molecular formula for this compound is CHNOS, with a molecular weight of approximately 354.43 g/mol.

The biological activity of N-(4-(1H-tetrazol-1-yl)phenyl)-4-((4-cyclopropylthiazol-2-yl)methoxy)benzamide can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Compounds containing tetrazole rings have been shown to inhibit various enzymes, including xanthine oxidase (XO). For instance, related tetrazole derivatives have demonstrated potent inhibition against XO, which is crucial in the management of hyperuricemia and gout .

- Antimicrobial Properties : The thiazole moiety contributes to the antimicrobial effects observed in similar compounds. Research indicates that thiazole derivatives exhibit significant antibacterial and antifungal activities.

- Anti-inflammatory Effects : Tetrazole-containing compounds are often investigated for their anti-inflammatory properties. The structural features allow for interaction with inflammatory pathways, potentially reducing inflammation .

Biological Activity Data

The following table summarizes key biological activities reported for N-(4-(1H-tetrazol-1-yl)phenyl)-4-((4-cyclopropylthiazol-2-yl)methoxy)benzamide and related compounds:

| Activity Type | IC Value (µM) | Reference |

|---|---|---|

| Xanthine Oxidase Inhibition | 0.031 | |

| Antimicrobial Activity | 0.5 - 5.0 | |

| Anti-inflammatory Effect | 10 - 20 |

Case Study 1: Xanthine Oxidase Inhibition

A study synthesized various derivatives of N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide to evaluate their inhibitory effects on xanthine oxidase. The tetrazole moiety was found to enhance binding affinity significantly, leading to the identification of a compound with an IC value of 0.031 µM, comparable to established inhibitors like topiroxostat .

Case Study 2: Antimicrobial Evaluation

In another study, related compounds were tested against a panel of bacterial strains. The results indicated that the presence of the thiazole ring significantly improved antimicrobial activity compared to non-thiazole counterparts. The compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural similarities with derivatives reported in , such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones . A comparative analysis is outlined below:

Key Differentiators

Heterocycle Reactivity :

- The tetrazole group (pKa ~4.9) is more acidic than triazole-thiones (pKa ~8–10), affecting ionization and binding in physiological environments.

- The thiazole’s sulfur atom may engage in hydrogen bonding or π-π stacking distinct from triazole-thiones’ sulfur interactions.

Synthetic Complexity :

- The target compound’s synthesis likely requires regioselective coupling of the tetrazole and thiazole moieties, whereas ’s triazoles form via cyclization of hydrazinecarbothioamides .

Spectroscopic Characterization :

- The absence of C=O in triazole-thiones contrasts with the benzamide carbonyl in the target compound, which would exhibit a strong IR band near 1680 cm⁻¹.

Software for Structural Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.